molecular formula C16H14ClN3O2 B11560304 2-[(2E)-2-benzylidenehydrazinyl]-N-(4-chloro-2-methylphenyl)-2-oxoacetamide

2-[(2E)-2-benzylidenehydrazinyl]-N-(4-chloro-2-methylphenyl)-2-oxoacetamide

Cat. No.: B11560304
M. Wt: 315.75 g/mol
InChI Key: XURNITBECHYRQT-VCHYOVAHSA-N
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Description

N-(4-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chlorinated aromatic ring and a hydrazinecarbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves multiple steps. One common method includes the reaction of 4-chloro-2-methylphenylhydrazine with benzaldehyde under acidic conditions to form the hydrazone intermediate. This intermediate is then reacted with formic acid or its derivatives to yield the final product .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines .

Scientific Research Applications

N-(4-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is unique due to its specific hydrazinecarbonyl group and the presence of a chlorinated aromatic ring.

Properties

Molecular Formula

C16H14ClN3O2

Molecular Weight

315.75 g/mol

IUPAC Name

N'-[(E)-benzylideneamino]-N-(4-chloro-2-methylphenyl)oxamide

InChI

InChI=1S/C16H14ClN3O2/c1-11-9-13(17)7-8-14(11)19-15(21)16(22)20-18-10-12-5-3-2-4-6-12/h2-10H,1H3,(H,19,21)(H,20,22)/b18-10+

InChI Key

XURNITBECHYRQT-VCHYOVAHSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C(=O)N/N=C/C2=CC=CC=C2

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C(=O)NN=CC2=CC=CC=C2

Origin of Product

United States

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